molecular formula C13H18N2 B5695046 1,2-Di(propan-2-yl)benzimidazole CAS No. 385402-78-8

1,2-Di(propan-2-yl)benzimidazole

Cat. No.: B5695046
CAS No.: 385402-78-8
M. Wt: 202.30 g/mol
InChI Key: IHBITQJXECZZCA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Di(propan-2-yl)benzimidazole typically involves the condensation of o-phenylenediamine with isopropyl aldehyde or ketone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid, or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,2-Di(propan-2-yl)benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydrobenzimidazole derivatives, and various substituted benzimidazole compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

1,2-Di(propan-2-yl)benzimidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Di(propan-2-yl)benzimidazole involves its interaction with specific molecular targets and pathways. For example, in cancer therapy, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The compound can also bind to DNA or RNA, interfering with their function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Di(propan-2-yl)benzimidazole is unique due to the presence of two isopropyl groups, which can enhance its lipophilicity, stability, and biological activity compared to other benzimidazole derivatives. This structural modification can lead to improved pharmacokinetic properties and increased efficacy in various applications .

Properties

IUPAC Name

1,2-di(propan-2-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-9(2)13-14-11-7-5-6-8-12(11)15(13)10(3)4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBITQJXECZZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401278446
Record name 1,2-Bis(1-methylethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401278446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385402-78-8
Record name 1,2-Bis(1-methylethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=385402-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(1-methylethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401278446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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